Allyl sulfur compounds

Allyl sulfur compounds are a class of organic molecules characterized by the presence of an allylic position attached to a sulfur atom. These compounds play significant roles in various chemical reactions and biological processes. Structurally, they consist of a three-carbon propenyl group (allyl) linked directly to a sulfide group (-S-). Allyl sulfur compounds are synthesized through different methods including direct synthesis from aldehydes or ketones via reduction, or by the reaction between an allylic alcohol and hydrogen sulfide. They find applications in numerous fields such as agriculture, where they can serve as fungicides due to their antimicrobial properties. In organic synthesis, these compounds act as valuable intermediates for the preparation of various sulfur-containing compounds. Additionally, research has indicated potential therapeutic benefits, particularly in inflammation and cancer treatment, owing to their antioxidant and anti-inflammatory activities. Due to their versatile nature, allyl sulfur compounds continue to be an area of interest for both academic and industrial chemists.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

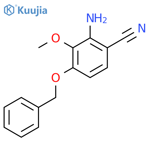

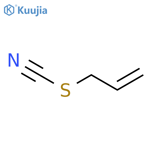

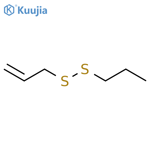

|

(prop-2-en-1-ylsulfanyl)carbonitrile | 764-49-8 | C4H5NS |

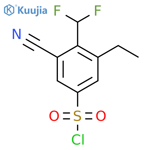

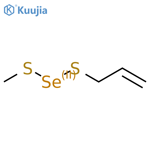

|

(Methylthio) (2-propenylthio) selenide | 158634-82-3 | C4H8S2Se |

|

(E)-form-1-Propenyl-2-propenyl disulfide, | 122156-02-9 | C6H10S2 |

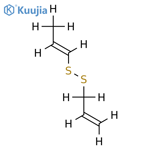

|

6-methyl-4,5,8,9-tetrathiadodeca-1,11-diene | 116664-18-7 | C9H16S4 |

|

Allyl Propyl Disulfide | 2179-59-1 | C6H12S2 |

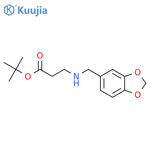

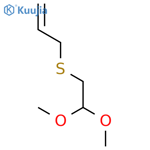

|

3-((2,2-Dimethoxyethyl)thio)propene | 84522-35-0 | C7H14O2S |

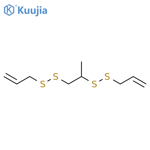

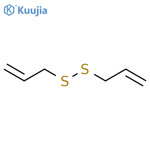

|

Diallyl disulfide | 2179-57-9 | C6H10S2 |

|

3-(methyldisulfanyl)prop-1-ene | 2179-58-0 | C4H8S2 |

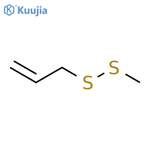

|

Allyl propyl sulfide | 27817-67-0 | C6H12S |

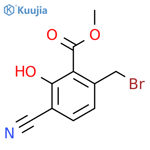

|

sodium prop-2-ene-1-sulfinate | 106181-88-8 | C3H5O2S-.Na+ |

関連文献

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

推奨される供給者

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品